4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzodioxine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the chloromethylation of aromatic compounds, followed by cyclization to form the benzodioxine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups within the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms and benzodioxine ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Trichloromethyl)benzoic acid: Shares a similar trichloromethyl group but lacks the benzodioxine ring.
Chloromethyl methyl ether: Contains a chloromethyl group but differs significantly in structure and reactivity.
Uniqueness
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is unique due to its combination of multiple chlorine atoms and a benzodioxine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61719-77-5 |
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Molecular Formula |
C11H5Cl5O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(dichloromethylidene)-2-(trichloromethyl)-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H5Cl5O4/c12-8(13)7-5-3-4(9(17)18)1-2-6(5)19-10(20-7)11(14,15)16/h1-3,10H,(H,17,18) |
InChI Key |
WZRNENAPILBIHS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
Synonyms |
2-trichloromethyl-4-dichloromethylenebenzo(1,3)dioxin-6-carboxylic acid ICI 111075 ICI-111075 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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